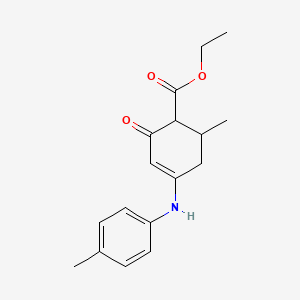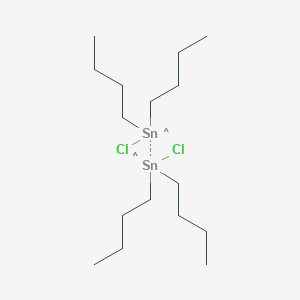
N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide is a complex organic compound that features both an indole and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the indole-sulfonamide intermediate with an appropriate amine or hydrazine derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole or sulfonamide groups.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, while the sulfonamide group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(2-phenyl-1H-indol-3-yl)ethanamine
- (2-phenyl-1H-indol-3-yl)methanamine
- N-Methyl-N~2~-[(2S)-2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl]-D-alaninamide
Uniqueness
N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide is unique due to its combination of an indole and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
88152-02-7 |
|---|---|
Molecular Formula |
C21H20N6O2S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[4-[2-(2-phenyl-1H-indol-3-yl)hydrazinyl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C21H20N6O2S/c22-21(23)27-30(28,29)16-12-10-15(11-13-16)25-26-20-17-8-4-5-9-18(17)24-19(20)14-6-2-1-3-7-14/h1-13,24-26H,(H4,22,23,27) |
InChI Key |
WHWWGCSNBCUPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NNC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


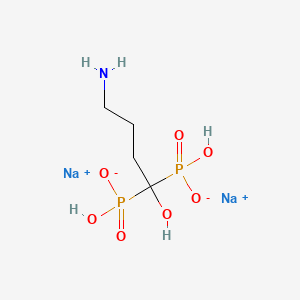

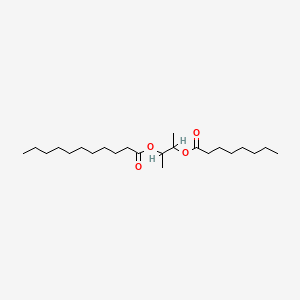
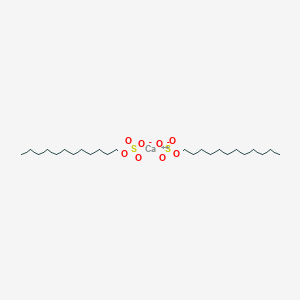

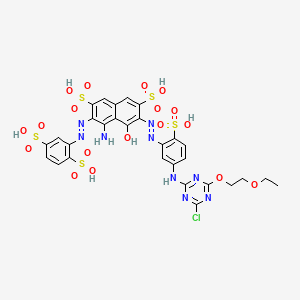
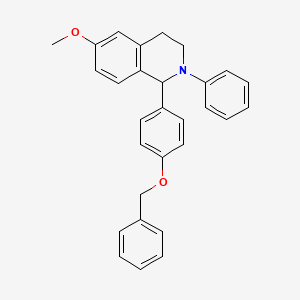

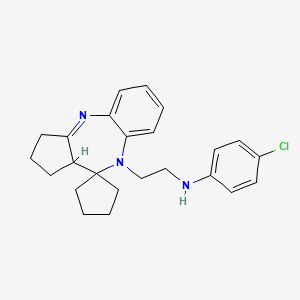

![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
